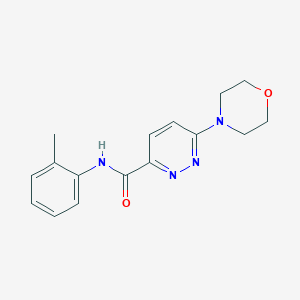
1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)ethanone is a chemical compound with the molecular formula C7H9BrN2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)ethanone can be synthesized through a multi-step process involving the bromination of 1-ethyl-1H-pyrazole followed by acylation. The general synthetic route involves:
Bromination: The starting material, 1-ethyl-1H-pyrazole, is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane to introduce the bromine atom at the 4-position of the pyrazole ring.
Acylation: The brominated intermediate is then subjected to acylation using an acylating agent such as acetyl chloride or acetic anhydride in the presence of a base like pyridine to yield this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., sodium hydroxide).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Major Products:
- Substitution reactions yield various substituted pyrazole derivatives.
- Reduction reactions yield the corresponding alcohol.
- Oxidation reactions yield the corresponding carboxylic acid.
Scientific Research Applications
1-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)ethanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular targets involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
- 1-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)ethanone
- 1-(4-Methyl-1-ethyl-1H-pyrazol-3-yl)ethanone
- 1-(4-Fluoro-1-ethyl-1H-pyrazol-3-yl)ethanone
Comparison: 1-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)ethanone is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is a larger and more electronegative atom compared to chlorine, fluorine, or methyl groups, which can affect the compound’s chemical properties and interactions with biological targets.
Properties
IUPAC Name |
1-(4-bromo-1-ethylpyrazol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-3-10-4-6(8)7(9-10)5(2)11/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHSNRPCAWRVHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
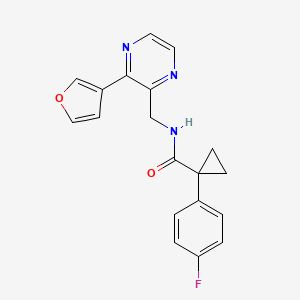
![3'-(3-Chloro-4-methoxyphenyl)-1-methyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2929512.png)


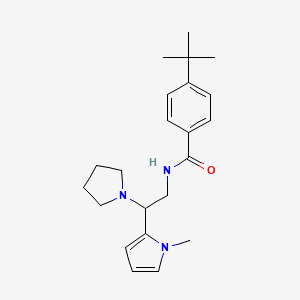

![1-[(4-Bromophenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine](/img/structure/B2929520.png)
![1-[1-(5-methylpyrazine-2-carbonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2929521.png)
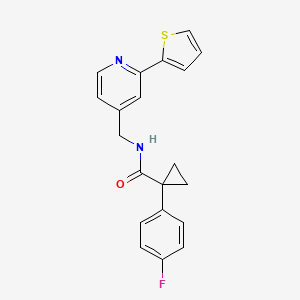
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2929528.png)
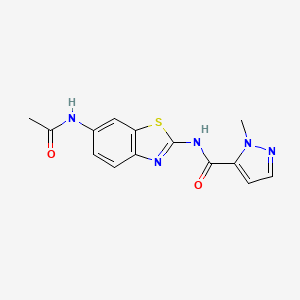
![3-(3,4-DIMETHYLPHENYL)-8-[(2-METHYLPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE](/img/structure/B2929531.png)
